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molecular formula C3H6N2O4 B8318831 2-(3-Hydroxyureido)acetic acid

2-(3-Hydroxyureido)acetic acid

Cat. No. B8318831
M. Wt: 134.09 g/mol
InChI Key: KMUZEPMBBDHYBC-UHFFFAOYSA-N
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Patent
US04618692

Procedure details

5 g of palladium on activated charcoal are added to a solution of 22.4 g (0.1 mole) of benzyl-3-hydroxy-ureido-acetate in 300 ml of methanol. Hydrogen is introduced with shaking. After about 20 minutes the hydrogen uptake is finished. The catalyst is filtered off with suction and the filtrate is evaporated in a vacuum. The solid residue of crude 3-hydroxy-ureido-acetic acid is recrystallized from dioxane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
benzyl-3-hydroxy-ureido-acetate
Quantity
22.4 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH:8]([NH:12][C:13]([NH:15][OH:16])=[O:14])[C:9]([O-:11])=[O:10])C1C=CC=CC=1.[H][H]>[Pd].CO>[OH:16][NH:15][C:13](=[O:14])[NH:12][CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
benzyl-3-hydroxy-ureido-acetate
Quantity
22.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)[O-])NC(=O)NO
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
The solid residue of crude 3-hydroxy-ureido-acetic acid is recrystallized from dioxane

Outcomes

Product
Name
Type
Smiles
ONC(NCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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